molecular formula C17H18N2O5S B2899897 N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941908-90-3

N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2899897
CAS No.: 941908-90-3
M. Wt: 362.4
InChI Key: VHJHARZOAORHHV-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide (CAS 941908-90-3) is a synthetic organic compound with a molecular formula of C17H18N2O5S and a molecular weight of 362.40 g/mol. Its structure is characterized by a nitro-substituted aromatic core linked to a methoxyphenylthio-propanamide moiety. This design integrates both electron-withdrawing (nitro group) and electron-donating (methoxy groups) components, which can significantly influence the compound's electronic properties and reactivity. The presence of a sulfanyl (thioether) bridge enhances the molecule's stability while also providing a versatile site for further chemical functionalization. As a well-defined chemical building block, this compound serves as a valuable intermediate in synthetic chemistry. It has potential applications in the development of more complex molecules for use in medicinal chemistry, where it could target various biological pathways, and in materials science, particularly in the research and development of novel optoelectronic materials. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-13-4-6-14(7-5-13)25-10-9-17(20)18-15-11-12(19(21)22)3-8-16(15)24-2/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJHARZOAORHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(2-Methoxy-5-nitrophenyl)-3-(4-methylpiperidinyl)propanamide (): Substituents: Replaces the (4-methoxyphenyl)thio group with a 4-methylpiperidinyl moiety. Molecular weight (321.37 g/mol) is lower than the target compound’s hypothetical mass (~383 g/mol), affecting pharmacokinetics .

N-{2-[5-(Furan-2-yl)thiophen-2-yl]ethyl}-3-(4-methoxyphenyl)propanamide ():

  • Substituents : Features a furan-thiophene-ethyl chain instead of the nitro-substituted aryl group.
  • Impact : The heterocyclic system may enhance π-π stacking interactions with biological targets. Higher molecular weight (355.5 g/mol) suggests increased steric hindrance .

N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (): Substituents: Contains a thiadiazole ring and p-tolyl group.

3-((3,3,3-Trifluoropropyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide ():

  • Substituents : Includes a trifluoropropylthio group and thiazole-pyridine system.
  • Impact : The trifluoromethyl group enhances metabolic stability, while the pyridine-thiazole motif is linked to pesticidal activity .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Properties of Propanamide Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Inferred Activity Evidence Source
Target Compound ~383 2-Methoxy-5-nitrophenyl, (4-methoxyphenyl)thio Antimicrobial/Anticancer Hypothetical
N-(2-Methoxy-5-nitrophenyl)-3-(4-methylpiperidinyl)propanamide 321.37 4-Methylpiperidinyl Unreported
N-{2-[5-(Furan-2-yl)thiophen-2-yl]ethyl}-3-(4-methoxyphenyl)propanamide 355.5 Furan-thiophene-ethyl Unreported
N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide Not provided Thiadiazole, p-tolyl Kinase inhibition (CDK5/p25)
3-((3,3,3-Trifluoropropyl)thio)-N-(thiazol-5-yl)propanamide Not provided Trifluoropropylthio, pyridine-thiazole Pesticidal

Key Observations:

  • Lipophilicity : The (4-methoxyphenyl)thio group likely enhances lipophilicity over oxygen-linked analogs (e.g., ethers in ), improving cell membrane penetration .
  • Synthetic Complexity : Yields for similar compounds range widely (10–89%), suggesting that the target compound’s synthesis may require optimized conditions to accommodate nitro and thioether functionalities .

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

The amide bond between 3-((4-methoxyphenyl)thio)propanoic acid and 2-methoxy-5-nitroaniline is most commonly formed using carbodiimide coupling agents. In a protocol adapted from PMC4051092, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) activates the carboxylic acid in dichloromethane at 0°C, followed by reaction with the aniline derivative in the presence of triethylamine. This method achieves yields of 68–75% after purification by recrystallization from methanol. Key advantages include mild conditions and compatibility with acid-sensitive functional groups.

Reaction Conditions:

  • Solvent: Dichloromethane
  • Temperature: 0°C → room temperature
  • Catalysts: EDC·HCl (1.2 equiv), triethylamine (2.0 equiv)
  • Yield: 72% (average)

Alternative Method: Acid Chloride Aminolysis

For acid- and moisture-sensitive substrates, aminolysis of 3-((4-methoxyphenyl)thio)propanoyl chloride with 2-methoxy-5-nitroaniline offers an alternative pathway. The acid chloride is generated using thionyl chloride (2.5 equiv) in refluxing dichloromethane, followed by dropwise addition to the aniline in the presence of pyridine (1.5 equiv). This method yields 65–70% product but requires stringent anhydrous conditions.

Optimization of Reaction Conditions

Solvent Selection for Amide Coupling

Polar aprotic solvents enhance carbodiimide activation efficiency. Comparative studies reveal:

Solvent Yield (%) Reaction Time (h) Purity (%)
Dichloromethane 72 6 98
Ethyl Acetate 65 8 95
Tetrahydrofuran 70 7 97

Dichloromethane balances reactivity and solubility, minimizing byproduct formation.

Temperature Dependence in Thioether Synthesis

Elevated temperatures accelerate bromide displacement but risk oxidation:

Temperature (°C) Yield (%) Sulfoxide Byproduct (%)
25 85 <1
40 88 3
60 82 12

Maintaining temperatures below 30°C is critical to suppress sulfoxide formation.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 2.8 Hz, 1H, Ar-NO2), 7.45 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, S-Ar), 6.89–6.85 (m, 2H, S-Ar), 6.72 (d, J = 8.8 Hz, 1H, Ar-OCH3), 3.85 (s, 3H, OCH3), 3.82 (s, 3H, OCH3), 3.15 (t, J = 7.2 Hz, 2H, CH2-S), 2.65 (t, J = 7.2 Hz, 2H, CH2-CO).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1530 cm⁻¹ (NO2 asymmetric stretch).

Crystallographic Analysis (If Applicable)

While no X-ray data exists for the title compound, analogous structures (e.g., PMC8647747) confirm planarity of aromatic systems and anti-periplanar amide conformations. Dihedral angles between aryl rings typically range from 37–67°, influencing packing via N–H···O and C–H···O interactions.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Carbodiimide Coupling 72 98 Moderate High
Acid Chloride Aminolysis 68 97 Low Moderate
Thioether-First Approach 85 99 High High

The thioether-first strategy combined with EDC-mediated coupling offers optimal balance between yield and scalability for industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxy-5-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with coupling a nitro-substituted aniline derivative with a thioether-bearing propanamide intermediate. Key steps include nucleophilic substitution to introduce the methoxyphenylthio group and amidation to form the final product. Optimization requires precise control of temperature (60–80°C for amidation), solvent choice (e.g., DMF or THF for polar intermediates), and catalysts (e.g., DCC for carboxyl activation). Reaction progress is monitored via TLC, and purification employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of methoxy, nitro, and thioether groups. Infrared (IR) spectroscopy identifies functional groups like amide C=O (1650–1700 cm⁻¹) and nitro (1520–1350 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 391.1023 for C₁₈H₁₉N₂O₅S), while X-ray crystallography (if crystalline) resolves stereochemistry .

Q. What functional groups in this compound influence its reactivity and potential bioactivity?

  • Methodological Answer : The nitro group (-NO₂) enhances electrophilicity, facilitating nucleophilic aromatic substitution. The methoxy groups (-OCH₃) donate electron density, stabilizing intermediates in synthesis. The thioether (-S-) and amide (-CONH-) groups enable hydrogen bonding and hydrophobic interactions, critical for binding biological targets like enzymes or receptors. These groups collectively influence redox reactivity (e.g., nitro reduction to amine) and pharmacological potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from differences in purity (>95% required), assay conditions (pH, temperature), or cell lines. Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) and characterize impurities via HPLC. Cross-reference with structurally analogous compounds (e.g., nitrophenylthio derivatives) to identify structure-activity trends .

Q. What strategies are effective in optimizing the yield of intermediate steps during synthesis?

  • Methodological Answer : Improve yields by:

  • Stepwise monitoring : Use TLC or in-situ IR to terminate reactions at peak conversion.
  • Catalyst screening : Test Pd/C or Ni catalysts for nitro-group reductions.
  • Solvent optimization : Switch from polar aprotic (DMF) to non-polar (toluene) solvents for thioether formation to reduce side reactions.
  • Temperature gradients : Gradual heating (e.g., 50°C → 80°C) during amidation prevents decomposition .

Q. How to design experiments to study the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock to predict binding modes with proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
  • Enzyme kinetics : Measure inhibition constants (Ki) via Lineweaver-Burk plots.
  • Cellular assays : Assess cytotoxicity (MTT assay) and cytokine modulation (ELISA) in macrophage models .

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